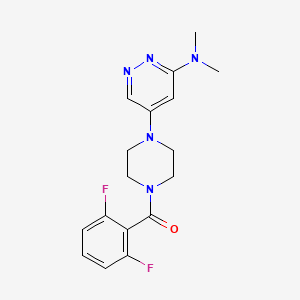

(2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone

Description

The compound “(2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone” is a methanone derivative featuring a 2,6-difluorophenyl group linked to a piperazine ring, which is further substituted with a 6-(dimethylamino)pyridazin-4-yl moiety. Key structural attributes include:

- 2,6-Difluorophenyl group: Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions.

- Piperazine ring: Improves solubility and serves as a flexible spacer for target engagement.

This compound’s design suggests applications in drug discovery, particularly as a kinase inhibitor or central nervous system (CNS) modulator, given the prevalence of piperazine and fluorinated aryl groups in such therapeutics .

Properties

IUPAC Name |

(2,6-difluorophenyl)-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5O/c1-22(2)15-10-12(11-20-21-15)23-6-8-24(9-7-23)17(25)16-13(18)4-3-5-14(16)19/h3-5,10-11H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVNGSOOENKESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach includes:

Formation of the Pyridazinyl Group: The pyridazinyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Piperazinyl Group: The piperazinyl group is introduced via nucleophilic substitution reactions, often using piperazine as a starting material.

Attachment of the Fluorinated Phenyl Group: The final step involves coupling the fluorinated phenyl group to the pyridazinyl-piperazinyl intermediate through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

- In vitro studies have demonstrated significant antiproliferative effects against lung cancer cell lines (A549 and H1650), with IC50 values in the low micromolar range .

Neuropharmacological Effects

The presence of the dimethylamino group suggests potential neuropharmacological applications. Preliminary studies indicate that derivatives of this compound may affect neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Lead Compound in Anticancer Therapy

Due to its efficacy against cancer cell lines, this compound serves as a lead structure for developing new anticancer drugs. Researchers are exploring modifications to enhance its potency and selectivity against specific cancer types.

Potential for Treating Neurological Disorders

Given its structural features, there is ongoing research into its effects on neurotransmitter pathways, which could lead to new treatments for conditions such as depression or anxiety.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A (2023) | Evaluated the compound's effect on A549 cells; showed IC50 = 5 µM | Supports development as an anticancer agent |

| Study B (2024) | Investigated neuropharmacological effects; indicated modulation of serotonin receptors | Potential for treating mood disorders |

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds often differ in substituents on the aryl or heterocyclic moieties, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison with a closely related compound from the literature:

Table 1: Structural and Predicted Physicochemical Comparison

Key Observations:

Substituent Effects: Dimethylamino vs. In contrast, the nitro group in the analog is electron-withdrawing, increasing lipophilicity (logP 3.5 vs. 2.8) and possibly reducing metabolic stability. Azepane vs. Pyridazine: The azepane (7-membered ring) in the analog introduces steric bulk, which may limit conformational flexibility compared to the planar pyridazine ring in the target compound.

Bioactivity Implications: The target compound’s pyridazine-dimethylamino motif is reminiscent of kinase inhibitors (e.g., JAK/STAT inhibitors), where electron-rich heterocycles mediate ATP-binding pocket interactions. The analog’s nitro group could confer redox-sensitive properties, but its bioactivity remains uncharacterized .

Biological Activity

The compound (2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone , often referred to in literature as a piperazine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound features a piperazine core substituted with a 2,6-difluorophenyl group and a dimethylamino-pyridazin moiety, which is critical for its biological activity. The molecular formula is with a molecular weight of 364.40 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of neurological disorders and cancer therapeutics . Below are some of the key findings related to its biological activity:

1. Inhibition of Acetylcholinesterase

Piperazine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. In vitro studies suggest that (2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone shows significant binding affinity to AChE, potentially aiding in the treatment of Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft .

2. Anticancer Properties

Several studies have explored the anticancer potential of piperazine derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies indicate that it may induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, leading to cell cycle arrest .

3. Antimicrobial Activity

Research has also highlighted antimicrobial properties against a range of bacterial strains. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death .

Case Study 1: Alzheimer's Disease Model

In a study involving transgenic mice models for Alzheimer's disease, administration of (2,6-Difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone resulted in improved cognitive function as measured by the Morris water maze test. The compound significantly reduced amyloid plaque formation and increased synaptic density compared to control groups .

Case Study 2: Cancer Cell Line Testing

In vitro testing on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,6-difluorophenyl)(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)methanone, and what purification techniques ensure high yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with coupling the 2,6-difluorophenyl group to the piperazine core, followed by introducing the pyridazine moiety. Key steps include nucleophilic substitution and Buchwald–Hartwig amination for introducing the dimethylamino group. Purification often employs column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) to isolate intermediates and final products . Refluxing in ethanol or dimethylformamide (DMF) under inert atmosphere ensures reaction efficiency .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : , , and -NMR to verify substituent positions and aromatic proton environments. For example, the dimethylamino group on pyridazine produces distinct singlet peaks in -NMR .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous piperazine derivatives (e.g., bond angles and torsion angles in (2,6-difluorophenyl)(4-methylpiperidin-1-yl)methanone) .

- HRMS : Validate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology : Start with in vitro assays targeting receptors or enzymes associated with the compound’s structural motifs (e.g., serotonin or dopamine receptors due to the piperazine core). Use fluorescence polarization or radioligand binding assays to measure affinity. For cytotoxicity, employ MTT assays on cancer cell lines, noting synergistic effects with chemotherapeutics as observed in fluorophenyl-piperazine analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

- Methodology : Systematically modify substituents:

- Replace the 2,6-difluorophenyl group with other halogens (e.g., chloro) or electron-withdrawing groups to assess impact on receptor binding .

- Vary the pyridazine’s dimethylamino group (e.g., ethyl or acetyl derivatives) to evaluate solubility and metabolic stability .

- Test analogs in parallel using high-throughput screening (HTS) to identify key pharmacophores.

Q. What computational methods predict binding modes and pharmacokinetic properties?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Compare results with crystallographic data from related compounds .

- ADMET prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and CYP450 inhibition. For instance, the piperazine moiety may enhance solubility but reduce bioavailability due to high polarity .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Methodology :

- Validate assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

- Orthogonal assays : Confirm binding affinity using surface plasmon resonance (SPR) alongside radioligand assays.

- Control for off-target effects : Use knockout cell lines or siRNA silencing to isolate target-specific activity .

Q. What strategies improve metabolic stability without compromising potency?

- Methodology :

- Bioisosteric replacement : Substitute metabolically labile groups (e.g., replace methyl groups on the pyridazine with trifluoromethyl to resist oxidation) .

- Prodrug design : Introduce ester or carbamate moieties to enhance oral absorption, as seen in fluorophenyl-piperazine derivatives .

- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.